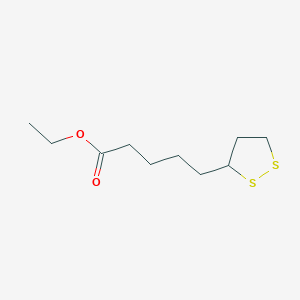
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate
Overview
Description
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is a chemical compound with the molecular formula C10H18O2S2 . It has an average mass of 234.379 Da and a monoisotopic mass of 234.074814 Da . This compound serves as a parakeratosis inhibitor, meaning it is a skin pore-contracting agent .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The exact 3D structure is not provided in the search results.Scientific Research Applications
Solubility in Mixed Solvents
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate's solubility in mixed solvents was investigated, revealing increased solubility with temperature rise in systems like cyclohexane + ethyl acetate, heptane + ethyl acetate, and hexane + ethyl acetate (Zhang, Dang, & Wei, 2010).
Binding Behavior in Silver Colloid
Studies on this compound demonstrated unique binding behaviors in silver colloid systems, important for understanding its interactions and potential applications in nanotechnology and surface chemistry (Montgomery et al., 2011).
Application in Overcoming Multidrug Resistance
This compound was used in the development of redox-responsive and core-cross-linked micellar nanocarriers. These are significant for drug delivery and overcoming multidrug resistance in cancer cells, offering new avenues in chemotherapy (Maiti et al., 2018).
Modified Electrode Development
This compound played a role in the development of modified electrodes. This application is crucial in electrochemistry for sensors and batteries (Tsutsumi et al., 1992).
Mechanism of Action
Target of Action
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate, also known as Lipoic Acid (LA), primarily targets insulin receptors . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others .
Mode of Action
LA causes phosphorylation of insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues . This interaction with its targets leads to changes in the cellular response to insulin, improving insulin sensitivity and glucose uptake .
Biochemical Pathways
LA triggers the expression of many proteins of the antioxidant response . It also plays a role in the modulation of lipid profiles, reducing the levels of C-reactive proteins and triglycerides . Furthermore, it improves the indices of glycemia and inflammation biomarkers .
Pharmacokinetics
It is known that the compound has a boiling point of 3121±110 °C and a density of 1109±006 g/cm3 .
Result of Action
The molecular and cellular effects of LA’s action include improved insulin sensitivity, enhanced glucose uptake, and reduced inflammation . It also serves as a parakeratosis inhibitor , acting as a skin pore-contracting agent .
Properties
IUPAC Name |
ethyl 5-(dithiolan-3-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S2/c1-2-12-10(11)6-4-3-5-9-7-8-13-14-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHAJYZUWLOZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1CCSS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456248 | |
| Record name | ethyl 5-(1,2-dithiolan-3-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46353-61-1 | |
| Record name | ethyl 5-(1,2-dithiolan-3-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3052760.png)










![Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-](/img/structure/B3052778.png)

